molecular formula C13H15Cl2NO3 B14205704 4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride CAS No. 839712-98-0

4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride

Cat. No.: B14205704
CAS No.: 839712-98-0
M. Wt: 304.17 g/mol
InChI Key: VRMILMBSTPSHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride is an organic compound with the molecular formula C13H15Cl2NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Using Pyridine-2,6-dicarboxylic Acid and Thionyl Chloride

      Reactants: Pyridine-2,6-dicarboxylic acid and thionyl chloride.

      Conditions: The reaction is carried out in dichloromethane at 0°C. Thionyl chloride is added dropwise, and the mixture is then warmed to room temperature and stirred until the reaction is complete.

  • Using Pyridine-2,6-dicarboxylic Acid and Oxalyl Chloride

      Reactants: Pyridine-2,6-dicarboxylic acid and oxalyl chloride.

      Conditions: The reaction is performed in dichloromethane at 0°C. Oxalyl chloride is added dropwise, and the mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

Industrial Production Methods

The industrial production of 4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process generally follows the synthetic routes mentioned above but on a larger scale with optimized conditions for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride involves its reactivity towards nucleophiles. The compound’s dichloride groups are highly reactive and can undergo nucleophilic substitution reactions. This reactivity allows it to form various derivatives that can interact with biological targets, such as enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride is unique due to its hexyloxy group, which imparts hydrophobicity and influences its reactivity and solubility. This makes it particularly useful in the synthesis of hydrophobic compounds and materials .

Properties

CAS No.

839712-98-0

Molecular Formula

C13H15Cl2NO3

Molecular Weight

304.17 g/mol

IUPAC Name

4-hexoxypyridine-2,6-dicarbonyl chloride

InChI

InChI=1S/C13H15Cl2NO3/c1-2-3-4-5-6-19-9-7-10(12(14)17)16-11(8-9)13(15)18/h7-8H,2-6H2,1H3

InChI Key

VRMILMBSTPSHBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.